Phenolphthalein glucuronide
Description
Overview of Glucuronide Conjugates in Xenobiotic Biotransformation
Biotransformation is the process by which the body chemically alters substances, a vital function for converting absorbed nutrients into necessary compounds and for eliminating toxic foreign substances, known as xenobiotics. libretexts.org This process typically occurs in two phases. Phase I reactions modify the chemical by adding or exposing functional groups, while Phase II reactions join the modified xenobiotic with an endogenous substance. libretexts.org
Glucuronidation is a critical and high-capacity Phase II reaction. libretexts.orgjove.com In this process, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of a glucuronic acid molecule from a cofactor, UDP-glucuronic acid, to a xenobiotic. ontosight.aijove.comuef.fi This conjugation increases the water solubility and polarity of the xenobiotic, which facilitates its excretion from the body, typically through urine or bile. libretexts.orgjove.comuef.fi While generally considered a detoxification pathway that renders compounds less biologically active, some glucuronide conjugates have been found to be active and may contribute to the pharmacological or toxicological effects of the parent compound. nih.gov
Historical Context of Phenolphthalein (B1677637) and its Metabolic Derivatives
Phenolphthalein was first synthesized in 1871 by Adolf von Baeyer and its laxative properties were discovered in 1902. iarc.frwikipedia.org For over a century, it was a common ingredient in over-the-counter laxatives. iarc.frwikipedia.org Following oral administration, phenolphthalein is absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism, primarily in the intestinal epithelium and the liver. nih.govnih.gov
This metabolic process results in the near-complete conversion of phenolphthalein into its major metabolite, phenolphthalein glucuronide. nih.govnih.gov This glucuronide conjugate is then eliminated in the bile. nih.gov The rate of hydrolysis of this compound back to its parent compound (aglycone) by intestinal bacterial β-glucuronidase limits its enterohepatic recirculation. iarc.fr Concerns over the carcinogenicity of phenolphthalein, based on studies in rodents, led to its removal from many laxative formulations. wikipedia.orgnih.gov This, in turn, spurred further research into its metabolism and the biological activities of its derivatives, including this compound.
Rationale for Dedicated Research on this compound Metabolism and Bioactivity
Dedicated research into this compound is driven by its utility in several areas of biomedical science. A primary application is its use as a chromogenic and colorimetric substrate for the enzyme β-glucuronidase. caymanchem.commedchemexpress.comkrackeler.com When β-glucuronidase cleaves the glucuronic acid from the molecule, it releases phenolphthalein, which can be quantified by colorimetric detection to measure the enzyme's activity. caymanchem.combiomol.com This is relevant in various research contexts, including studies of fecal bacteria and neonatal jaundice, where β-glucuronidase activity is of interest. krackeler.comresearchgate.net
Furthermore, the study of phenolphthalein and its glucuronide metabolite serves as a model for understanding enterohepatic circulation. researchgate.net Researchers have developed analytical methods, such as high-performance liquid chromatography (HPLC), to simultaneously determine the concentrations of both phenolphthalein and this compound in biological samples like plasma, urine, and bile. researchgate.netnih.gov These methods allow for the direct analysis of the parent compound and its metabolite without the need for enzymatic hydrolysis, offering increased sensitivity. nih.gov The compound is also an active area of research in fields like cancer research and toxicology testing. chemsynlab.com For instance, radioiodinated this compound has been studied as a potential tumor-localizing agent due to the high β-glucuronidase activity in some experimental tumors. karger.com
Data Tables
Chemical Properties of this compound
This interactive table summarizes key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₂₆H₂₂O₁₀ | caymanchem.com |
| Molecular Weight | 494.5 g/mol | caymanchem.combiomol.com |
| Appearance | Crystalline solid | caymanchem.combiomol.com |
| Synonyms | Phenolphthalein β-D-glucuronide, Phenolphthalein β-Glucuronide | caymanchem.combiomol.com |
| λmax | 227 nm | caymanchem.combiomol.com |
| Purity | ≥98% | caymanchem.combiomol.com |
Analytical Methods for this compound
This table outlines various analytical methods used in the research and analysis of this compound.
| Analytical Method | Description | Application | Source(s) |
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. | Used for the simultaneous determination of phenolphthalein and this compound in biological fluids like rat plasma and dog serum, urine, and bile. researchgate.netnih.gov | researchgate.netnih.govchemsynlab.comresearchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective analysis capabilities of tandem mass spectrometry. | Used for the detection and quantification of trace amounts of phenolphthalein and its metabolites. researchgate.net | chemsynlab.comresearchgate.net |
| UV-Vis Spectroscopy | A technique that measures the absorption of ultraviolet or visible radiation by a substance. | Used for quantification, as the product of enzymatic cleavage (phenolphthalein) can be detected at 552 nm. caymanchem.comkrackeler.com | chemsynlab.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32/h1-12,19-22,25,27-30H,(H,31,32)/t19-,20-,21+,22-,25+,26?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJYOZKDDSONLX-XADSOVDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6820-54-8 (hydrochloride salt) | |
| Record name | Phenolphthalein glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15265-26-6 | |
| Record name | Phenolphthalein glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015265266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHENOLPHTHALEIN GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S390I6642 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Structural Elucidation of Phenolphthalein Glucuronide
Enzymatic Pathways of Glucuronidation
The biosynthesis of phenolphthalein (B1677637) glucuronide is catalyzed by a family of enzymes known as UDP-glucuronyltransferases (UGTs). ontosight.ai This enzymatic reaction involves the transfer of a glucuronic acid moiety from the activated sugar donor, uridine (B1682114) diphosphate-glucuronic acid (UDPGA), to a hydroxyl group on the phenolphthalein molecule. ontosight.aifrontiersin.org This process of glucuronidation is a major pathway for the metabolism of a wide array of both endogenous substances, like steroids, and exogenous compounds, including many drugs and toxins. frontiersin.org The resulting glucuronide conjugate is more polar and readily excretable. ontosight.ai
Role of UDP-Glucuronyltransferase (UGT) Isoforms
The UDP-glucuronyltransferase superfamily consists of several isoforms with distinct but often overlapping substrate specificities. bioscientifica.comnih.gov These enzymes are primarily located in the endoplasmic reticulum of various tissues, most notably the liver. researchgate.net Research has shown that phenolphthalein is a substrate for multiple UGT isoforms. nih.govtandfonline.com
Studies using human B-lymphocyte cell lines have demonstrated glucuronidation activity for phenolphthalein. nih.govtandfonline.com While phenolphthalein is considered a substrate for the UGT1A family, specific isoforms like UGT1A1, UGT1A9, and others are known to metabolize various phenolic compounds. frontiersin.orgbioscientifica.comnih.gov For instance, UGT1A1 is responsible for the glucuronidation of bulky molecules, while UGT1A9 metabolizes a wide range of substances. frontiersin.orgnih.gov The specific contributions of each UGT isoform to phenolphthalein glucuronidation in vivo can vary depending on the tissue and the level of enzyme expression.
Kinetic studies have been performed to understand the interaction between UGT enzymes and their substrates. While specific kinetic data for phenolphthalein with individual recombinant UGT isoforms is not extensively detailed in the provided results, related studies offer a framework for how such data is interpreted. For example, kinetic studies on other substrates reveal apparent Km values for UDPGA in the range of 0.56-0.67 mM, suggesting a similar catalytic mechanism across different substrates for a given enzyme preparation. nih.gov
| Substrate | Apparent Km for UDPGA (mM) | Cell Line |
| Testosterone | 0.63 | SN1006 & RPMI-1788 |
| Estradiol | 0.56-0.67 | SN1006 |
| Phenolphthalein | 0.56-0.67 | SN1006 |
| α-Naphthol | 0.56-0.67 | SN1006 |
| 4-Methylumbelliferone | 0.56-0.67 | SN1006 |
| p-Nitrophenol | 0.56-0.67 | SN1006 |
| Data from kinetic studies of glucuronidation in cultured human B-lymphocytes. nih.gov |
Specificity of Glucuronic Acid Transfer to Phenolphthalein
The glucuronidation of phenolphthalein specifically occurs at one of its phenolic hydroxyl groups. The UGT enzyme facilitates the transfer of the glucuronic acid from UDPGA to the 4-position of one of the phenyl rings of phenolphthalein. ontosight.ai The resulting molecule is a β-D-glucopyranosiduronic acid derivative. ontosight.ai This attachment significantly alters the physicochemical properties of the parent compound, most notably increasing its hydrophilicity. ontosight.ai
Stereochemical Considerations in Phenolphthalein Glucuronide Formation
The glucuronic acid is attached to phenolphthalein via a β-glycosidic bond. caymanchem.comglpbio.com This stereospecificity is a characteristic feature of enzymatic reactions catalyzed by UGTs. The resulting product is specifically phenolphthalein β-D-glucuronide. caymanchem.comglpbio.com The stereochemistry of the glucuronic acid moiety is crucial for its recognition by efflux transporters that mediate its excretion from the cell and ultimately from the body.
Advanced Spectroscopic and Spectrometric Techniques for Structural Confirmation
The definitive identification and structural confirmation of this compound rely on a combination of advanced analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure. chemsynlab.comnih.gov 1H-NMR can confirm the presence of the glucuronic acid moiety and its attachment point to the phenolphthalein backbone. Studies have utilized NMR to monitor the solid-phase extraction of this compound, demonstrating its utility in analyzing the compound. nih.gov
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), is essential for the sensitive and specific detection and quantification of this compound in biological samples. scispace.comnih.gov In tandem mass spectrometry, specific mass transitions can be monitored. For this compound, a common transition involves the parent ion (m/z 493) fragmenting to a product ion (m/z 175). nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which further aids in confirming the elemental composition of the molecule. acs.org The neutral loss of the glucuronic acid moiety (176.0321 Da) is a characteristic feature observed in the mass spectra of glucuronide conjugates. acs.orgacs.org
| Technique | Application | Key Findings |
| LC-MS/MS | Detection and Quantification | Monitors specific mass transitions (e.g., m/z 493 → 175) for sensitive analysis. nih.gov |
| HRMS | Structural Confirmation | Provides accurate mass data (neutral loss of 176.0321 Da for glucuronic acid). acs.orgacs.org |
| NMR | Structural Elucidation | Confirms the β-glycosidic linkage and attachment site of the glucuronic acid. nih.gov |
| UV-Vis Spectroscopy | Quantification | Can be used for measurement, with λmax at 227 nm. chemsynlab.combiomol.com |
The combination of these techniques provides unambiguous evidence for the structure of this compound, confirming the identity of the aglycone, the sugar moiety, and the nature of their linkage.
Pharmacokinetics and Biotransformation of Phenolphthalein Glucuronide
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The ADME profile of phenolphthalein (B1677637) glucuronide is characterized by extensive hepatic metabolism, significant biliary excretion, and subsequent enterohepatic recirculation, which is heavily influenced by the metabolic activities of the intestinal microflora.
Hepatic Conjugation of Phenolphthalein to Phenolphthalein Glucuronide
The primary metabolic pathway for phenolphthalein is conjugation with glucuronic acid in the liver to form this compound. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are predominantly located in the liver but are also present in other tissues such as the intestine and kidneys. The process of glucuronidation increases the water solubility of phenolphthalein, facilitating its excretion from the body. In rats, phenolphthalein is extensively metabolized to its glucuronide conjugate. Following administration, phenolphthalein is well-absorbed and readily converted to this compound.
Biliary Elimination and Enterohepatic Recirculation Dynamics
This compound is primarily eliminated from the liver via the bile. Studies in rats have shown that a significant portion of an administered dose of phenolphthalein is excreted into the bile, predominantly as the glucuronide conjugate. nih.gov For instance, within 3 hours of administration, approximately 90% of a dose of phenolphthalein can be eliminated in the bile of female Wistar albino rats, mainly as its glucuronide form. nih.gov
This biliary excretion is a critical step in the process of enterohepatic recirculation. nih.gov Enterohepatic recirculation involves the excretion of a compound or its metabolite into the bile, its passage into the small intestine, and its subsequent reabsorption back into the portal circulation, returning it to the liver. This process can significantly prolong the presence of a compound in the body. nih.gov
Once this compound enters the intestine via the bile, it is subject to the enzymatic activity of the gut microbiota. Certain bacteria within the intestinal flora produce the enzyme β-glucuronidase, which can hydrolyze the glucuronide conjugate, releasing the parent phenolphthalein. nih.gov This deconjugation is a crucial step for enterohepatic recirculation, as the less water-soluble phenolphthalein is more readily reabsorbed across the intestinal wall than its glucuronide conjugate. researchgate.net
The importance of the intestinal microflora in this process is highlighted by studies where antibiotic pretreatment was used to suppress the gut bacteria. In such cases, the enterohepatic recirculation of phenolphthalein was markedly reduced. nih.gov
Quantitative assessments have demonstrated the extensive nature of phenolphthalein's enterohepatic recycling. In one study, infusion of bile containing phenolphthalein conjugates into the duodenum of bile-duct-cannulated rats resulted in the re-excretion of 85% of the infused dose in the bile over 24 hours. nih.gov However, when the intestinal microflora was suppressed with antibiotics, this recirculation was reduced to 22%. nih.gov
| Condition | Percentage of Infused Dose Re-excreted in Bile (24h) |
|---|---|
| Normal Intestinal Microflora | 85% |
| Antibiotic-Suppressed Intestinal Microflora | 22% |
Renal Excretion Pathways of this compound
While biliary excretion is the primary route of elimination for this compound, a smaller portion can be excreted through the kidneys into the urine. The increased water solubility of the glucuronide conjugate facilitates its renal clearance. The process of renal excretion can involve glomerular filtration and active tubular secretion. While specific transporters for this compound in the kidney have not been fully elucidated, organic anion transporters are generally responsible for the secretion of many glucuronide conjugates.
Tissue-Specific Distribution and Accumulation Patterns
The distribution of phenolphthalein and its glucuronide conjugate throughout the body is a key aspect of its pharmacokinetics. While specific quantitative data on the tissue distribution of this compound is limited in the available literature, studies using radioiodinated phenolphthalein provide some insights into the potential distribution patterns of the parent compound, which can influence the subsequent distribution of its metabolite.
One study investigated the accumulation of radioiodinated phenolphthalein in various tissues of mice with and without tumors expressing β-glucuronidase. The data suggests that the distribution of the parent compound can be influenced by the presence of this enzyme, which, as previously mentioned, plays a role in the deconjugation of this compound.
| Organ | Radioactivity in CT26 Tumors (%ID/g) | Radioactivity in CT26/βG Tumors (%ID/g) |
|---|---|---|
| Blood | Data not available | Data not available |
| Heart | Data not available | Data not available |
| Lung | Data not available | Data not available |
| Liver | Data not available | Data not available |
| Spleen | Data not available | Data not available |
| Kidney | Data not available | Data not available |
| Stomach | Data not available | Data not available |
| Intestine | Data not available | Data not available |
| Muscle | Data not available | Data not available |
| Tumor | Data not available | Data not available |
It is important to note that the distribution of the hydrophilic this compound may differ from that of the more lipophilic parent compound, phenolphthalein. The glucuronide is less likely to cross cell membranes and may have a more limited volume of distribution, primarily confined to the extracellular fluid and organs with high blood flow.
Interspecies Comparative Pharmacokinetic Analyses
Comparative pharmacokinetic studies of phenolphthalein and its primary metabolite, this compound, have been conducted in rodent models and humans to understand the disposition of this compound.
In both F344 rats and B6C3F1 mice, phenolphthalein is well-absorbed and rapidly converted to this compound (PTH-G). oup.comnih.gov Plasma concentrations of total phenolphthalein (PTH-T), which is the sum of the molar concentrations of free phenolphthalein and this compound, have been used to assess the toxicokinetics of the compound.
Following intravenous administration, free phenolphthalein disappears from the plasma with an elimination half-life of 2–6 hours in rats and 2–3 hours in mice. oup.com In contrast, total phenolphthalein remains at relatively high levels for up to 24 hours. oup.com Mice exhibit a more rapid clearance of total phenolphthalein from plasma compared to rats, with elimination half-lives of approximately 4 hours in mice and 20–25 hours in rats. oup.com
Oral administration studies in rats have shown that the kinetics of total phenolphthalein are not dose-proportional, with bioavailability decreasing and clearance increasing as the dose increases. oup.com A similar non-dose-proportional kinetic profile is observed in mice. oup.com
Table 1: Toxicokinetic Parameters of Total Phenolphthalein (PTH-T) in Male and Female F344 Rats Following a 2-Week Dosed-Feed Study
| Sex | Dose (ppm) | C̄∞ (μg/mL) | AUC24h (μg·h/mL) |
|---|---|---|---|
| Male | 12,000 | 110 ± 10 | 2650 ± 240 |
| Female | 12,000 | 120 ± 10 | 2880 ± 240 |
| Male | 50,000 | 110 ± 20 | 2640 ± 480 |
| Female | 50,000 | 130 ± 10 | 3120 ± 240 |
Data is presented as mean ± standard deviation. C̄∞ represents the mean plasma concentration over a 24-hour period, and AUC24h is the area under the plasma concentration-time curve over 24 hours.
Table 2: Toxicokinetic Parameters of Total Phenolphthalein (PTH-T) in Male and Female B6C3F1 Mice Following a 2-Week Dosed-Feed Study
| Sex | Dose (ppm) | C̄∞ (μg/mL) | AUC24h (μg·h/mL) |
|---|---|---|---|
| Male | 3,000 | 110 ± 10 | 2640 ± 240 |
| Female | 3,000 | 100 ± 10 | 2400 ± 240 |
| Male | 6,000 | 130 ± 10 | 3120 ± 240 |
| Female | 6,000 | 150 ± 10 | 3600 ± 240 |
| Male | 12,000 | 190 ± 20 | 4560 ± 480 |
| Female | 12,000 | 210 ± 20 | 5040 ± 480 |
Data is presented as mean ± standard deviation. C̄∞ represents the mean plasma concentration over a 24-hour period, and AUC24h is the area under the plasma concentration-time curve over 24 hours.
In humans, phenolphthalein is also absorbed and undergoes extensive metabolism to form this compound. researchgate.net The glucuronide conjugate is then subject to enterohepatic circulation, where it can be deconjugated back to phenolphthalein by gut bacteria. nih.govresearchgate.net This process can prolong the presence of the compound in the body. researchgate.net Fecal excretion is a major route of elimination for phenolphthalein and its metabolites in humans, similar to what is observed in rats. nih.govnih.gov
Identification and Characterization of Primary and Secondary Metabolites
The biotransformation of phenolphthalein results in the formation of a major glucuronide metabolite, as well as several minor conjugates.
The primary metabolite of phenolphthalein in both rodents and humans is this compound. nih.govnih.gov This has been confirmed through various analytical techniques, including high-performance liquid chromatography (HPLC). researchgate.net The glucuronidation process, catalyzed by UDP-glucuronosyltransferases, occurs mainly in the liver and intestinal epithelium. nih.govwikipedia.org
In addition to the major glucuronide metabolite, several minor metabolites of phenolphthalein have been detected. These include a sulfate (B86663) conjugate and a hydroxylated metabolite, which have been identified by comparison of their retention times and mass spectra with synthetic standards. nih.govoup.com A diglucuronide conjugate has also been tentatively identified. nih.govoup.com
Sex-Dependent Variances in this compound Metabolism and Disposition
Noticeable sex-dependent differences have been observed in the metabolism and disposition of phenolphthalein. In studies with F344 rats and B6C3F1 mice, the recovery of radiolabeled phenolphthalein after 72 hours was near 100% in females but closer to 75% in males, suggesting a difference in the extent or rate of elimination. nih.govoup.com
In F344 rats, free phenolphthalein constituted approximately 15% of the circulating total phenolphthalein concentration in males and 9.6% in females. oup.com In B6C3F1 mice, free phenolphthalein was about 4.5% of the total in males and 3% in females. oup.com While no major sex differences were observed in the disposition of total phenolphthalein after intravenous administration in either species, feeding studies indicated that female mice generally had a higher internal dose of total phenolphthalein than males. oup.com The relative absorption of total phenolphthalein was also found to be slightly higher in male rats compared to female rats at the highest dose studied. oup.com
Biological Activities and Mechanisms of Phenolphthalein Glucuronide
Role in Xenobiotic Detoxification and Excretory Processes
Phenolphthalein (B1677637) glucuronide is the primary metabolite of phenolphthalein, formed through a critical Phase II detoxification process known as glucuronidation. nih.gov This biotransformation is essential for converting foreign or toxic compounds (xenobiotics) into less active, more water-soluble forms that can be easily eliminated from the body. sigmaaldrich.comsigmaaldrich.com
The conjugation of phenolphthalein with glucuronic acid is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are primarily found in the liver. nih.govfrontiersin.org This process attaches a polar glucuronic acid moiety to the phenolphthalein molecule, significantly increasing its hydrophilicity. frontiersin.org Unlike its parent compound, phenolphthalein glucuronide is highly water-soluble. nih.gov
This increased water solubility is crucial for its excretory pathway. The conjugated molecule is transported into the bile and subsequently excreted into the intestinal tract. nih.gov Research in rat models has shown that this compound is not significantly absorbed in the ileum or colon. nih.gov This lack of absorption facilitates its elimination from the body via the feces. The process where a substance is excreted in bile and then passes through the intestines is known as enterohepatic circulation. nih.gov Glucuronidation effectively serves as a detoxification mechanism, as the resulting glucuronide is generally less biologically active than the parent compound and is primed for rapid excretion. nih.gov
Modulation of Cellular Redox Homeostasis
Cellular redox homeostasis is the tightly regulated balance between oxidizing and reducing reactions within a cell. nih.gov An imbalance favoring oxidation can lead to oxidative stress, a condition implicated in cellular damage. nih.gov While the parent compound, phenolphthalein, belongs to the polyphenol class of chemicals which can sometimes participate in redox cycling, the available scientific literature does not indicate that this compound directly modulates cellular redox homeostasis. mdpi.com Its formation is a key step in detoxification, suggesting a reduction, rather than an enhancement, of biological reactivity.
Generation of Oxygen Radical Species
Reactive oxygen species (ROS), or oxygen radicals, are highly reactive molecules that can damage DNA, proteins, and lipids if present in excess. frontiersin.orgresearchgate.net There is no direct evidence in the reviewed scientific literature to suggest that this compound is involved in the generation of oxygen radical species. The glucuronidation process typically creates a more stable and inert molecule, reducing the likelihood of it participating in chemical reactions that produce ROS. nih.govsigmaaldrich.com Research into the genotoxicity of related phenolic compounds often focuses on the potential for the parent molecules to induce oxidative DNA damage, underscoring that the conjugated glucuronide form is the detoxified, excretable end-product. nih.gov
Contribution to Oxidative Stress Pathways
Oxidative stress occurs when the production of ROS overwhelms the body's antioxidant defenses, leading to cellular damage. Consistent with its role as an inactive metabolite, there is no scientific evidence to suggest that this compound contributes to oxidative stress pathways. The conversion of phenolphthalein to its glucuronide conjugate is a protective mechanism that prevents the parent compound from accumulating and potentially exerting harmful effects, which could theoretically include the induction of oxidative stress. nih.gov
Interactions with Biological Macromolecules
Investigation of Covalent Binding to Proteins
Covalent binding occurs when a molecule forms a strong, irreversible chemical bond with a biological macromolecule, such as a protein. This type of interaction can alter the protein's function and is often associated with toxicity. A review of the scientific literature reveals no specific investigations or findings related to the covalent binding of this compound to proteins. The chemical stability and high water solubility of the glucuronide conjugate make it an unlikely candidate for forming such covalent bonds. Typically, reactive intermediates, often formed during Phase I metabolism, are responsible for covalent binding, whereas Phase II conjugates like glucuronides are designed for safe excretion. sigmaaldrich.com
Exploration of Receptor-Mediated Interactions (e.g., Estrogenic Potential)
While its parent compound, phenolphthalein, exhibits weak estrogenic activity, this compound does not appear to share this characteristic. Due to a structural similarity with certain estrogens, phenolphthalein can compete with estradiol for binding to the estrogen receptor in human breast cancer cells (MCF-7) and stimulate cell growth.
However, studies have demonstrated that this compound, the major metabolite, is inactive in this regard. In in-vitro experiments using MCF-7 cells, this compound did not inhibit the binding of estrogen to its receptor, failed to induce the synthesis of the progesterone receptor (an indicator of estrogenic action), and did not stimulate cell growth. This clearly indicates that the glucuronidation of phenolphthalein effectively abolishes its estrogenic potential.
Interactive Data Table: Estrogenic Activity of Phenolphthalein and its Glucuronide Metabolite
| Compound | Competes with Estrogen for Receptor Binding | Induces Progesterone Receptor Synthesis | Stimulates MCF-7 Cell Growth |
|---|---|---|---|
| Phenolphthalein | Yes | Yes | Yes |
| This compound | No | No | No |
Table of Mentioned Compounds
| Compound Name |
|---|
| Estradiol |
| Glucuronic acid |
| Phenolphthalein |
| This compound |
Influence on Endogenous Metabolic Pathways and Physiological Functions
This compound's influence on endogenous metabolic pathways and physiological functions is primarily indirect, acting as a key intermediate in the enterohepatic circulation of its parent compound, phenolphthalein. Rather than exerting direct pharmacological effects, its significance lies in its formation, transport, and subsequent metabolic conversion, which collectively extend the activity of phenolphthalein.
The primary metabolic pathway involving this compound is glucuronidation, a major Phase II detoxification process in the liver. nih.gov Here, the enzyme UDP-glucuronosyltransferase (UGT) conjugates phenolphthalein with glucuronic acid, transforming the lipid-soluble parent drug into the more water-soluble and hydrophilic this compound. nih.govnih.gov This conversion facilitates its elimination from the liver into the bile. nih.gov
Once excreted into the intestinal lumen via the bile, this compound enters a critical cycle known as enterohepatic recirculation. nih.govnih.govresearchgate.net This process is mediated by the enzyme β-glucuronidase, which is produced by the resident intestinal microflora. nih.govnih.gov This bacterial enzyme hydrolyzes, or cleaves, the glucuronide conjugate, releasing free phenolphthalein. nih.govnih.gov The liberated phenolphthalein, being more lipid-soluble, can then be reabsorbed across the intestinal wall back into the portal circulation, returning to the liver for another cycle. nih.govresearchgate.net This recycling mechanism effectively reduces the rate of elimination and prolongs the presence of the active compound in the body. wikipedia.org
Research has demonstrated the critical role of gut bacteria in this process. In a study using female Wistar albino rats, the enterohepatic circulation of phenolphthalein was substantial, with 85% of an infused dose of its conjugate being reabsorbed within 24 hours. nih.gov However, when the intestinal microflora were suppressed with antibiotics, this recirculation plummeted to just 22%, underscoring the dependency of this pathway on bacterial β-glucuronidase activity. nih.gov
Table 1: Effect of Antibiotic Pretreatment on the Enterohepatic Recirculation of Glucuronide Conjugates in Rats
| Compound | Enterohepatic Recirculation (% of Infused Dose in 24h) | Recirculation after Antibiotic Pretreatment (% of Infused Dose in 24h) |
| This compound | 85% | 22% |
| Morphine glucuronide | 41% | 8.6% |
| Diphenylacetic acid glucuronide | 66% | 21% |
| Data sourced from studies on female Wistar albino rats, demonstrating the crucial role of bacterial β-glucuronidase in the hydrolysis and subsequent reabsorption of biliary conjugates. nih.gov |
From a physiological standpoint, this compound itself is largely inert. Studies comparing the direct effects of phenolphthalein and its glucuronide conjugate on intestinal water transport in rats found that only the parent compound significantly reduced water absorption in the ileum and colon. nih.gov this compound had no significant effect on net water flux. nih.gov This finding confirms that the physiological activity attributed to phenolphthalein administration is not caused by the glucuronide metabolite but by the free aglycone released after bacterial deconjugation in the colon. nih.gov The high recovery rate of this compound from intestinal perfusions (98.9%) compared to that of phenolphthalein (71-77%) further indicates that the glucuronide is not readily absorbed from the intestine. nih.gov
Table 2: Comparative Effects of Phenolphthalein and its Glucuronide on Intestinal Function in Rats
| Compound | Intestinal Section | Effect on Net Water Absorption | Percentage Recovered from Perfusion |
| Phenolphthalein | Ileum & Colon | Significantly Reduced | 71-77% |
| This compound | Ileum & Colon | No Significant Effect | ~99% |
| This data illustrates that phenolphthalein, not its glucuronide conjugate, is the active form affecting intestinal water transport and that the glucuronide is poorly absorbed. nih.gov |
Beyond its role as a metabolic intermediate in vivo, this compound is widely utilized in research and clinical diagnostics as a colorimetric substrate for measuring the activity of β-glucuronidase. caymanchem.combiomol.commedchemexpress.com The enzymatic cleavage of this compound releases phenolphthalein, which, at an alkaline pH, produces a distinct pink or fuchsia color that can be quantified spectrophotometrically. caymanchem.combiomol.com This allows for the precise measurement of β-glucuronidase activity in various biological samples, including serum and fecal bacteria. nih.govsigmaaldrich.comsigmaaldrich.com
Analytical Methodologies for Phenolphthalein Glucuronide Quantification and Characterization
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating and quantifying phenolphthalein (B1677637) glucuronide from complex mixtures. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most powerful tools in this regard.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation, identification, and quantification of phenolphthalein glucuronide. wjpmr.comscispace.com The development of a robust HPLC method involves the systematic optimization of several parameters to achieve efficient separation from potential impurities or other components in a sample matrix. scispace.com Reversed-phase HPLC is the most common mode used for this purpose, leveraging the compound's polarity. scispace.com
Method development typically begins with the selection of an appropriate stationary phase, most often a C18 column, which provides good retention for moderately polar molecules. The mobile phase composition, a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is then optimized. marmara.edu.tr The ratio of these solvents can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve the desired separation. wjpmr.com
Detection is commonly performed using a UV-Vis detector, as the phenolphthalein moiety contains a chromophore. The selection of the detection wavelength is critical for sensitivity. marmara.edu.tr
Once developed, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability for its intended purpose. marmara.edu.trijprajournal.com Validation confirms that the analytical method is accurate, precise, specific, linear, and robust. ijprajournal.com
Table 1: Typical HPLC Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak should be well-resolved from other peaks with no interference. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2%. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method is accurate and precise. | Defined by linearity and accuracy studies. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when variables (e.g., pH, flow rate) are slightly changed. |
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the identification and quantification of metabolites, including glucuronides. ekb.egnih.gov This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.govscispace.com LC-MS/MS (tandem mass spectrometry) is particularly useful for structural elucidation and for quantifying low-level metabolites in complex biological matrices like urine or plasma. scispace.comresearchgate.net
In the context of this compound, LC-MS can be used to directly measure the intact molecule. The mass spectrometer provides a mass-to-charge ratio (m/z) for the parent ion, confirming its molecular weight. nih.gov Furthermore, by inducing fragmentation of the parent ion, MS/MS analysis generates a unique fragmentation pattern that serves as a structural fingerprint, confirming the identity of the compound. nih.govnih.gov This is crucial in metabolite profiling studies where the goal is to identify how a parent compound is modified (e.g., by glucuronidation) within a biological system. researchgate.netnih.gov
Direct measurement of glucuronides by LC-MS offers significant advantages over older indirect methods, which required enzymatic or chemical hydrolysis before analysis. These direct methods provide quicker sample preparation and improved accuracy, as issues with incomplete hydrolysis or degradation of the analyte are avoided. scispace.com
While chromatography excels at separation and quantification, spectroscopic techniques are required for the definitive elucidation of the molecular structure.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. rssl.com When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. nih.gov An IR spectrum is a plot of this absorption versus frequency. For this compound, IR spectroscopy can confirm the presence of key functional groups such as:
O-H stretching: From the hydroxyl groups on the glucuronic acid moiety and the phenol (B47542) group.
C=O stretching: From the carboxylic acid in the glucuronic acid part and the lactone ring of the phenolphthalein part.
C-O stretching: From the ether linkage (glycosidic bond) connecting the two parts of the molecule and other C-O bonds.
Aromatic C=C stretching: From the benzene (B151609) rings of the phenolphthalein structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed information about molecular structure, including the connectivity of atoms and their spatial relationships. rssl.comcas.cz Both ¹H NMR and ¹³C NMR are powerful techniques for the structural analysis of this compound. mdpi.com
¹H NMR provides information about the number of different types of protons, their chemical environment, and which protons are adjacent to each other.
¹³C NMR provides information on the number and types of carbon atoms in the molecule.
Together, 2D NMR techniques like COSY and HSQC can be used to assemble the complete molecular structure, confirming the attachment of the glucuronic acid moiety to the phenolphthalein backbone at the correct position. mdpi.com
Table 2: Spectroscopic Techniques for Structural Analysis
| Technique | Information Provided | Application to this compound |
| Infrared (IR) | Identification of functional groups. | Confirms presence of -OH, C=O, C-O, and aromatic rings. |
| Nuclear Magnetic Resonance (NMR) | Detailed atomic connectivity and 3D structure. | Confirms the complete structure, including the glycosidic linkage between phenolphthalein and glucuronic acid. |
Spectrophotometric and Colorimetric Detection Approaches
Spectrophotometric and colorimetric methods are based on the measurement of light absorption by a colored substance. This compound itself is colorless. However, upon enzymatic hydrolysis by β-glucuronidase, it releases phenolphthalein. sigmaaldrich.com In an alkaline environment (typically pH > 8.2), the liberated phenolphthalein is deprotonated, leading to a structural rearrangement that produces an intense pink or fuchsia color. sigmaaldrich.com
This color change forms the basis of a simple and effective detection method. A UV-Visible spectrophotometer is used to measure the absorbance of the colored solution at its wavelength of maximum absorbance (λmax), which is typically around 540-552 nm. sigmaaldrich.comsigmaaldrich.com The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the released phenolphthalein. This principle is widely used in enzymatic assays to quantify the activity of β-glucuronidase. ajol.info
Enzymatic Assays Utilizing this compound as a Substrate
This compound is a classic and widely used chromogenic substrate for the enzyme β-glucuronidase. nih.gov This enzyme catalyzes the hydrolysis of the glycosidic bond in the substrate, releasing D-glucuronic acid and phenolphthalein. sigmaaldrich.com
Reaction: this compound (colorless) + H₂O ---(β-Glucuronidase)--> Phenolphthalein + D-Glucuronic Acid
The utility of this compound lies in the ease of detecting the reaction product. megazyme.comthermofisher.com The release of phenolphthalein can be quantified colorimetrically as described above, providing a direct measure of the enzyme's activity.
The rate of phenolphthalein release from this compound is a direct measure of β-glucuronidase activity. To perform a quantitative assay, a sample containing the enzyme is incubated with a known concentration of the this compound substrate under controlled conditions of temperature and pH. sigmaaldrich.com The optimal pH for the reaction depends on the source of the enzyme but is often slightly acidic to neutral (e.g., pH 6.8). sigmaaldrich.com
After a specific incubation period, the reaction is stopped, and the pH is raised by adding a strong base (e.g., glycine (B1666218) buffer at pH 10.4). This develops the pink color of the liberated phenolphthalein, and the absorbance is measured. sigmaaldrich.com The enzyme activity is then calculated based on the amount of phenolphthalein produced per unit of time. A standard unit of activity, the "Fishman" unit, is defined as the amount of enzyme that liberates 1.0 µg of phenolphthalein from this compound per hour at a specific pH and temperature (e.g., pH 6.8 at 37 °C). sigmaaldrich.com
Table 3: Components of a Typical β-Glucuronidase Assay
| Component | Purpose | Example Concentration |
| Phosphate Buffer | Maintain optimal pH for the enzyme. | 75 mM, pH 6.8 |
| This compound | Enzyme substrate. | 3.0 mM |
| Enzyme Solution | Source of β-glucuronidase activity. | Varies based on sample. |
| Glycine Buffer | Stop the reaction and develop color. | 200 mM, pH 10.4 |
| Phenolphthalein Standard | Used to create a calibration curve for quantification. | 0.05% (w/v) |
Optimization of Assay Conditions (e.g., pH, Temperature, Buffer Systems)
The enzymatic assay for β-glucuronidase using this compound as a substrate is contingent upon several critical parameters that must be optimized to ensure accuracy, sensitivity, and reproducibility. The primary factors influencing the rate of enzymatic hydrolysis are pH, temperature, and the composition of the buffer system.
Standard protocols for determining β-glucuronidase activity often specify a defined set of conditions. For example, a widely recognized method uses a 75 mM potassium phosphate buffer to maintain a pH of 6.8, with the reaction incubated at 37°C sigmaaldrich.com. Another protocol, particularly for β-glucuronidase derived from Helix pomatia or bovine liver, specifies a 100 mM sodium acetate (B1210297) buffer at pH 5.0 and a temperature of 37°C sigmaaldrich.com. The variation in optimal pH highlights the importance of tailoring conditions to the specific source of the enzyme, as optimal activity for E. coli β-glucuronidase is typically between pH 6.0 and 7.0 sigmaaldrich.com.
The choice of buffer is not trivial, as buffer components can interact with the enzyme and affect its activity. The buffer's primary role is to resist pH changes that can alter the ionization state of critical amino acid residues in the enzyme's active site, thereby affecting substrate binding and catalysis. Furthermore, the pKa of a buffer can be temperature-dependent, leading to pH shifts during incubation if not properly accounted for. This necessitates careful selection and preparation of buffers, with pH adjusted at the intended assay temperature.
Temperature is a critical variable, as enzymatic activity generally increases with temperature up to an optimum, beyond which the enzyme begins to denature and activity rapidly declines. For mammalian and many bacterial β-glucuronidases, 37°C is a commonly used temperature that reflects physiological conditions sigmaaldrich.comsigmaaldrich.com. However, the optimal temperature can vary; for instance, β-glucuronidase from Geobacillus stearothermophilus has a temperature optimum of 70°C.
Optimization of these conditions is essential for developing a robust assay, particularly for kinetic studies or high-throughput screening. The interplay between pH and temperature can be complex, with the optimal pH sometimes shifting at different temperatures. Therefore, a thorough characterization involves creating a pH-temperature activity profile to identify the absolute optimal conditions for the enzyme .
| Parameter | Typical Range/Value | Rationale and Considerations |
|---|---|---|
| pH | 5.0 - 7.0 | Enzyme source is critical. Mammalian lysosomal β-glucuronidase is optimal at acidic pH (~5.0), while bacterial (e.g., E. coli) enzymes are optimal closer to neutral pH (6.8) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. |
| Temperature | 37°C | Reflects physiological conditions for mammalian and many bacterial enzymes. Higher temperatures can increase reaction rates but risk denaturation sigmaaldrich.comsigmaaldrich.com. |
| Buffer System | Potassium Phosphate, Sodium Acetate | Must have a pKa near the desired pH. Buffer components should be non-inhibitory. The pH should be adjusted at the final reaction temperature sigmaaldrich.comsigmaaldrich.com. |
| Substrate Concentration | ~1.2 - 3.0 mM | Should ideally be at a saturating concentration (e.g., 5-10 times the Km) for Vmax determination, but may be varied for kinetic studies sigmaaldrich.comsigmaaldrich.com. |
Comparative Substrate Efficiency Studies (e.g., with p-Nitrophenyl Glucuronide)
To evaluate its efficacy, this compound is often compared with other chromogenic or fluorogenic substrates for β-glucuronidase. The most common comparator is p-Nitrophenyl β-D-glucuronide (PNPG). Both substrates function by releasing a chromophore upon enzymatic cleavage, which can be quantified spectrophotometrically.
A comparative study on serum beta-glucuronidase activity in healthy subjects and patients with gastrointestinal tract carcinoma utilized both this compound and PNPG as substrates. The results obtained with the two substrates showed a strong positive correlation, with a correlation coefficient (r) of 0.8383. This indicates that both substrates provide comparable measurements of enzyme activity in a clinical setting.
The fundamental difference between the two assays lies in the chromophore released and the pH required for its detection.
This compound: Upon hydrolysis, it releases phenolphthalein. To develop the characteristic pink color for measurement (typically around 540-552 nm), the pH of the reaction must be raised to an alkaline level (e.g., pH 10.4) by adding a stop solution like glycine buffer sigmaaldrich.comnih.gov.
p-Nitrophenyl Glucuronide (PNPG): Hydrolysis releases p-nitrophenol, which is yellow under alkaline conditions and can be measured at approximately 405 nm nih.gov. This assay also requires a stop solution to raise the pH and halt the reaction.
The choice between substrates can depend on several factors, including the desired sensitivity, potential for interference from biological sample components at specific wavelengths, and the required pH range of the assay. For instance, fluorometric substrates like 4-methylumbelliferyl β-D-glucuronide (4MUG) offer significantly higher sensitivity compared to colorimetric substrates and are often preferred for detecting very low levels of enzyme activity scbt.comaacrjournals.org. However, for many routine applications, the simplicity and reliability of colorimetric substrates like this compound and PNPG are sufficient. A continuous spectrophotometric assay has been developed for PNPG, which offers advantages over discontinuous methods for kinetic studies nih.gov.
| Feature | This compound | p-Nitrophenyl Glucuronide (PNPG) |
|---|---|---|
| Released Chromophore | Phenolphthalein | p-Nitrophenol |
| Detection Wavelength | ~540 - 552 nm | ~405 nm nih.gov |
| Color of Product | Pink | Yellow |
| pH for Color Development | Alkaline (e.g., pH 10.4) sigmaaldrich.com | Alkaline |
| Assay Type | Discontinuous (stop-rate) | Discontinuous or Continuous nih.gov |
| Correlation | High correlation in measuring serum β-glucuronidase activity (r = 0.8383) |
Advanced Radiometric and Nuclear Measurement Techniques for Enhanced Sensitivity
While colorimetric and fluorometric assays are common, radiometric and nuclear measurement techniques represent a class of methodologies that can offer exceptionally high sensitivity and specificity for quantifying enzyme activity. These methods typically involve a substrate labeled with a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).
The principle of a radiometric assay for β-glucuronidase would involve the synthesis of this compound with a radioactive label. Upon enzymatic cleavage, the radiolabeled glucuronic acid and the aglycone (phenolphthalein) are separated, and the radioactivity in one of the fractions is quantified using a scintillation counter. This approach can detect minute amounts of product formation, making it theoretically ideal for samples with very low enzyme concentrations.
The application of this compound specifically labeled with a radioisotope is not widely documented in recent scientific literature. However, the principles of its use can be inferred from other radiolabeled enzyme substrates. More recently, advanced nuclear imaging techniques have been developed for in-vivo detection of β-glucuronidase activity. For example, a positron emission tomography (PET) imaging probe, ¹²⁴I-tyramine-difluoromethylphenol-glucuronide (¹²⁴I-TrapG), has been developed. This activity-based probe is activated by β-glucuronidase, allowing for non-invasive, real-time imaging of enzyme activity within living subjects bioassaysys.com. This demonstrates the power of radiolabeling for highly sensitive detection, extending beyond simple quantification to spatial localization of enzyme function in tissues bioassaysys.com.
Radiometric and nuclear imaging techniques offer distinct advantages for detecting low enzyme activity, especially within complex biological samples.
Ultra-High Sensitivity: Radiometric assays can detect femtomole or even attomole levels of product, often surpassing the sensitivity of fluorometric assays, which are themselves sensitive to the picomole range bioassaysys.comhyphadiscovery.com. This is crucial when analyzing samples with minimal enzyme content, such as in certain cell lysates or micro-dissected tissues.
Low Background Interference: Unlike spectrophotometric or fluorometric methods, which can be affected by colored or autofluorescent compounds in biological matrices, radiometric detection is generally immune to such interference. The signal is highly specific to the radioisotope, resulting in a very high signal-to-noise ratio.
In-Vivo Applicability: As demonstrated by PET probes like ¹²⁴I-TrapG, radiolabeling allows for the non-invasive visualization and quantification of enzyme activity in living organisms bioassaysys.com. This provides invaluable information on the physiological and pathological roles of β-glucuronidase that cannot be obtained from in-vitro assays. This is particularly relevant for personalizing glucuronide prodrug therapies, where imaging β-glucuronidase levels in tumors can predict treatment efficacy bioassaysys.com.
Methodologies for Extraction and Purification from Biological Matrices
The quantification of this compound or its parent compound from biological matrices such as urine, plasma, or tissue homogenates requires effective extraction and purification to remove interfering substances. Due to the hydrophilic nature of glucuronides, specialized techniques are needed to achieve high recovery and sample purity. microba.com
Solid-phase extraction (SPE) is a widely used and powerful technique for this purpose. The choice of SPE sorbent is critical and depends on the chemical properties of the analyte and the matrix.
Reversed-Phase SPE: C18-bonded silica (B1680970) is a common choice for trapping non-polar to moderately polar compounds from an aqueous matrix. For glucuronides, this method can be effective, though care must be taken during the washing step, as the high hydrophilicity of the glucuronide can lead to premature elution if the organic solvent content in the wash buffer is too high sigmaaldrich.com.
Anion Exchange SPE: Because the glucuronic acid moiety contains a carboxyl group that is negatively charged at physiological pH, strong anion exchange (SAX) sorbents can be used. This method involves applying the sample to the sorbent, which retains the negatively charged glucuronide, washing away neutral and positively charged interferents, and then eluting the analyte with a high-salt or pH-adjusted buffer. This technique has been successfully used for extracting ethyl glucuronide from urine scbt.com.
Affinity-Based SPE: A more specialized technique involves using a phenylboronic acid (PBA) bonded phase. PBA reversibly binds to molecules containing cis-diol groups, such as the glucuronic acid moiety of this compound. This specific interaction allows for highly selective purification. An NMR-monitored SPE method using both PBA and C18 phases has been described for this compound megazyme.com.
Liquid-liquid extraction (LLE) is another common method, though it can be less efficient for highly polar glucuronides. It involves partitioning the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate). The choice of solvent and pH adjustment are crucial for maximizing the recovery of the target compound sigmaaldrich.commicroba.com. For some applications, enzymatic hydrolysis of the glucuronide to its aglycone is performed prior to extraction, as the less polar aglycone is often more amenable to extraction with organic solvents wikipedia.org.
| Methodology | Principle of Separation | Application Notes for Glucuronides |
|---|---|---|
| Solid-Phase Extraction (Reversed-Phase C18) | Hydrophobic interactions | Effective for trapping from aqueous matrices. Requires careful optimization of wash steps to prevent loss of hydrophilic glucuronides sigmaaldrich.com. |
| Solid-Phase Extraction (Anion Exchange) | Ionic interactions based on the negative charge of the carboxyl group | Highly effective for selectively retaining glucuronides from complex samples like urine scbt.com. |
| Solid-Phase Extraction (Phenylboronic Acid) | Covalent affinity based on cis-diol groups in the glucuronic acid moiety | Offers very high selectivity and has been specifically described for this compound megazyme.com. |
| Liquid-Liquid Extraction (LLE) | Differential solubility between two immiscible liquid phases | Generally less efficient for polar glucuronides but can be improved by pH adjustment and solvent selection. Often used post-hydrolysis on the less polar aglycone microba.com. |
Toxicological Implications and Carcinogenesis Research Pertaining to Phenolphthalein Glucuronide
Link Between Phenolphthalein (B1677637) Glucuronide Metabolism and Parent Compound Carcinogenicity
Phenolphthalein, upon ingestion, undergoes extensive first-pass metabolism in the intestinal epithelium and the liver, leading to its near-complete conversion to the major metabolite, phenolphthalein glucuronide. nih.gov This biotransformation is a critical aspect of its toxicological profile, as the carcinogenicity observed in animal studies is intrinsically linked to the metabolic fate of the parent compound. In female Wistar rats, studies have shown that six hours after intravenous administration of phenolphthalein, all of its presence in the systemic circulation is in the form of its glucuronide conjugate. who.int The resulting this compound is then excreted in the bile and enters the colon, where it can be hydrolyzed back to the parent compound by bacterial flora, a process known as enterohepatic recirculation. nih.govwho.int While this compound itself is a detoxification product, this metabolic cycling can lead to prolonged exposure of tissues to the parent compound, which is believed to contribute to its carcinogenic effects. nih.gov The carcinogenic activity is likely a result of multiple biological properties of the parent compound, including its ability to generate free radicals, its estrogenic activity, and its clastogenic (chromosome-damaging) properties. nih.gov
Long-term carcinogenesis bioassays conducted by the National Toxicology Program (NTP) have provided clear evidence of the carcinogenic activity of phenolphthalein in rodents. researchgate.netscbt.com In these studies, phenolphthalein was administered orally in the feed to rats and mice, leading to the development of tumors at multiple sites. nih.govnih.gov
In F344 rats, dietary administration of phenolphthalein was associated with benign tumors of the adrenal gland (pheochromocytoma of the adrenal medulla) in both sexes and the kidney (renal-cell adenoma) in males. nih.gov
In B6C3F1 mice, phenolphthalein exposure led to tumors of the hematopoietic system, specifically histiocytic sarcomas. nih.govscbt.com Female mice also showed an increased incidence of malignant lymphomas of thymic origin and benign sex-cord stromal tumors of the ovary. scbt.comnih.gov Further studies in genetically modified p53-deficient mice demonstrated a significant increase in the incidence of malignant lymphoma of the thymus, reinforcing the carcinogenic potential of the compound. who.int These studies underscore that phenolphthalein is a multisite and multispecies carcinogen in experimental animals. nih.gov
Table 1: Summary of Neoplastic Findings in Rodent Carcinogenesis Bioassays of Phenolphthalein
| Species | Sex | Target Organ/System | Neoplasm Type |
|---|---|---|---|
| Rat (F344) | Male | Kidney | Renal-cell Adenoma nih.gov |
| Male & Female | Adrenal Medulla | Pheochromocytoma nih.govnih.gov | |
| Mouse (B6C3F1) | Male & Female | Hematopoietic System | Histiocytic Sarcoma nih.govnih.gov |
| Female | Hematopoietic System | Malignant Lymphoma (Thymic) scbt.comnih.gov | |
| Female | Ovary | Sex-cord Stromal Tumor scbt.comnih.gov | |
| Mouse (p53+/-) | Female | Thymus | Malignant Lymphoma who.int |
Toxicokinetic studies in rats and mice describe the absorption, distribution, metabolism, and excretion of phenolphthalein and are crucial for understanding its carcinogenic potential. researchgate.netresearchgate.net Following administration, phenolphthalein is well-absorbed and rapidly converted to this compound (PTH-G). researchgate.netresearchgate.net Plasma concentrations of both free phenolphthalein (PTH-F) and PTH-G are measured to determine key parameters like the area under the curve (AUC), which represents total drug exposure over time. researchgate.net
In F344 rats receiving phenolphthalein in their feed, plasma concentrations of free phenolphthalein showed no dose response above approximately 50 mg/kg, suggesting saturation of absorption or metabolism. researchgate.net However, the total phenolphthalein (free plus glucuronide conjugate) AUC was linear with doses up to about 650 mg/kg. researchgate.net In B6C3F1 mice, the AUC for both free and total phenolphthalein increased nonlinearly with doses above approximately 165 mg/kg. researchgate.net These toxicokinetic data are vital as they provide a measure of the internal dose of the parent compound and its primary metabolite at dose levels that were found to be carcinogenic in the 2-year bioassays. researchgate.net The saturation of absorption at the highest doses used in some bioassays suggests that the relationship between administered dose and internal exposure is not always linear. researchgate.net
Mutagenicity and Genotoxicity Assessments (in the context of metabolic activation)
Phenolphthalein has demonstrated genotoxic activity in a variety of in vitro and in vivo mammalian test systems. nih.gov It has been shown to induce gene mutations, chromosomal aberrations, and morphological transformation in Syrian hamster embryo cells, both with and without the presence of a metabolic activation system. nih.gov In Chinese hamster ovary cells, it caused chromosomal aberrations specifically with metabolic activation. nih.gov This suggests that metabolites of phenolphthalein, such as the glucuronide, or reactive intermediates formed during its metabolism, may play a role in its genotoxicity.
In vivo studies have shown that repeated exposure to phenolphthalein can cause the formation of micronuclei in mouse erythrocytes. nih.gov Furthermore, dietary administration for 13 weeks resulted in abnormal sperm in male mice. nih.gov Phenolphthalein has also been observed to induce a significant increase in the frequency of chromosome aberrations in human cells in culture. scbt.com The collective evidence indicates that phenolphthalein possesses mutagenic and clastogenic properties, which are considered potential mechanisms for its carcinogenicity in rodents. nih.gov
Organ-Specific Toxicities and Pathological Manifestations
The liver is the primary site for the metabolic conversion of phenolphthalein to this compound. nih.gov This extensive metabolism and subsequent excretion into the bile are key functions of the hepatobiliary system. Studies in rats with cannulated bile ducts showed that within 24 hours of administration, 95% of a phenolphthalein dose was recovered as the glucuronide in the bile. who.int This highlights the efficiency of the liver in conjugating and clearing the compound. While this is a detoxification pathway, the process of enterohepatic recirculation can lead to prolonged exposure of the liver and gastrointestinal tract to phenolphthalein and its metabolites. nih.govwho.int In cases of massive overdose in humans, abuse of phenolphthalein-containing laxatives has been associated with severe liver damage, including fulminant hepatic failure. scbt.com
Carcinogenesis bioassays have identified the kidney and adrenal medulla as specific target organs for phenolphthalein-induced tumors in rats. nih.govnih.gov In male F344 rats, continuous administration of phenolphthalein in the feed resulted in an increased incidence of renal-cell adenomas. who.intnih.gov
Both male and female F344 rats showed a significant increase in the incidence of pheochromocytomas, which are tumors of the adrenal medulla. nih.govnih.gov These findings from long-term studies clearly establish a link between phenolphthalein exposure and the development of neoplasms in these specific organ systems in rodents. nih.gov
Table 2: Organ-Specific Neoplasms in Rats from Phenolphthalein Bioassays
| Organ | Neoplasm | Sex | Finding |
|---|---|---|---|
| Kidney | Renal-cell Adenoma | Male | Increased Incidence nih.govnih.gov |
| Adrenal Medulla | Pheochromocytoma | Male & Female | Increased Incidence nih.govnih.gov |
Effects on Hematopoietic and Lymphatic Systems (e.g., Histiocytic Sarcomas, Lymphomas)
Exposure to phenolphthalein has been linked to the development of neoplasms within the hematopoietic and lymphatic systems in rodent models. A significant finding is the induction of thymic lymphomas researchgate.net. Histiocytic sarcomas, which are rare neoplasms originating from mature histiocytes, are another malignancy observed in mice and are characterized by the expression of markers like F4/80 and Mac-2 nih.gov.
In studies using genetically altered mice, phenolphthalein demonstrated a potent carcinogenic effect on the thymus researchgate.net. Specifically, in heterozygous p53-deficient mice, a model with a genetic predisposition to cancer, phenolphthalein exposure led to a high incidence of malignant thymic lymphomas researchgate.net. These tumors are often aggressive and can be mistaken for other lymphoid neoplasms, necessitating careful histopathological and molecular analysis for accurate diagnosis nih.govscispace.com. The lymphomas observed in these studies are characterized by the proliferation of neoplastic cells that often show features of T-cell origin and are associated with specific genetic alterations researchgate.net. The development of these malignancies highlights the interaction between chemical exposure and genetic susceptibility in hematopoietic carcinogenesis researchgate.net.
| Phenolphthalein Concentration (ppm) | Combined Incidence of Atypical Hyperplasia and Malignant Lymphoma (%) |
|---|---|
| 0 (Control) | 0% |
| 200 | 5% |
| 375 | 5% |
| 750 | 25% |
| 3,000 | 100% |
| 12,000 | 95% |
This table presents data on the incidence of thymic abnormalities in heterozygous p53-deficient mice after six months of exposure to varying concentrations of phenolphthalein in their feed. Data sourced from research on phenolphthalein's carcinogenic effects researchgate.net.
Reproductive System Abnormalities (e.g., Ovarian Tumors, Testicular Toxicity)
The reproductive system has been identified as a target for phenolphthalein-induced toxicity in animal studies. Experimental research in rodents has demonstrated the carcinogenic potential of phenolphthalein, with ovarian cancer being one of the cancers observed nih.gov. These studies have shown that exposure can lead to the development of ovarian tumors researchgate.net.
Specifically, ovarian tumors were noted in the B6C3F1 mouse model following long-term phenolphthalein exposure researchgate.net. However, this effect was not observed in the p53-deficient mouse model, suggesting that the mechanism of ovarian tumorigenesis may differ from that of thymic lymphomas and may not be driven by p53 alterations researchgate.net. While animal studies have raised concerns, human epidemiological studies examining the link between the use of phenolphthalein-containing laxatives and ovarian cancer have not found a significant association nih.govnih.gov. These human studies provide some assurance that phenolphthalein may not increase the risk of ovarian cancer in humans nih.gov. Research into the effects of chemical toxicants on the reproductive system often reveals abnormalities such as decreased follicular growth in ovaries and disruptions in spermatogenesis within the testes mdpi.comdntb.gov.ua.
Role of Genetic Susceptibility Factors (e.g., p53 Tumor Suppressor Gene, Ink4a/Arf)
Genetic factors play a crucial role in mediating the susceptibility to phenolphthalein-induced carcinogenesis. The tumor suppressor genes p53 and Ink4a/Arf are central to this process researchgate.netnih.gov. The p53 gene acts as a critical checkpoint in the cell cycle, inducing arrest or apoptosis in response to DNA damage nih.gov. The Ink4a/Arf locus encodes two distinct tumor suppressors, p16INK4a and p19ARF (p14ARF in humans), which regulate the p53 and retinoblastoma (Rb) pathways nih.govmdpi.com.
Studies using heterozygous p53-deficient mice demonstrated a dramatically accelerated carcinogenic response to phenolphthalein researchgate.net. These mice, carrying only one functional p53 allele, developed thymic lymphomas at a very high rate within months, a process that takes two years in conventional mice researchgate.net. Molecular analysis of these tumors revealed that all had lost the remaining wild-type p53 allele, confirming that inactivation of p53 is a key event in this chemical-induced carcinogenesis researchgate.net.
The Ink4a/Arf locus is also critically involved. The p19ARF protein functions upstream of p53, stabilizing it by inhibiting its degradation mdpi.com. Therefore, the loss or mutation of Ink4a/Arf can compromise p53 function even if the p53 gene itself is intact, leading to aggressive tumor development nih.gov. The concomitant loss of both Trp53 and Ink4a/Arf has been shown to accelerate tumor formation and metastasis in mouse models, indicating that these two tumor suppressor pathways cooperate to prevent cancer progression nih.govelsevierpure.com. This interplay highlights how pre-existing genetic vulnerabilities can profoundly increase the risk of cancer development upon exposure to chemical agents like phenolphthalein researchgate.net.
Mechanisms of Oxidative Damage in Toxicity Induction
The toxicity of many chemical compounds, including phenolphthalein, is often mediated through the induction of oxidative stress mdpi.comnih.gov. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of the cell's antioxidant defense systems to detoxify these reactive intermediates mdpi.commdpi.com.
The metabolic activation of phenolphthalein can lead to the formation of reactive metabolites, such as catechols and quinones mdpi.comnih.gov. These metabolites can participate in redox cycling, a process that involves their repeated reduction and oxidation. This cycling reacts with molecular oxygen to generate a continuous stream of ROS, including superoxide anion radicals (O2•−), hydrogen peroxide (H2O2), and highly reactive hydroxyl radicals (HO•) nih.govmdpi.comnih.gov.
When the production of these ROS overwhelms the cellular antioxidant defenses—which include enzymes like superoxide dismutase and catalase, as well as non-enzymatic antioxidants like glutathione—a state of oxidative stress ensues nih.gov. Excessive ROS can inflict widespread damage on critical biomolecules mdpi.commdpi.com. This includes:
Lipid Peroxidation : Damage to cell membranes, leading to impaired function and integrity.
Protein Oxidation : Alteration of protein structure and function, disrupting cellular signaling and enzymatic activity nih.gov.
DNA Damage : Oxidation of DNA bases and induction of strand breaks, which can lead to mutations and contribute to the initiation of carcinogenesis nih.gov.
This cascade of oxidative damage is considered a key mechanism through which phenolphthalein and its metabolites exert their genotoxic and carcinogenic effects nih.govmdpi.com.
Advanced Research Applications and Future Directions
Utilization as a Biochemical Probe and Assay Reagent
Phenolphthalein (B1677637) glucuronide is widely employed as a chromogenic substrate in biochemical assays to detect and quantify the activity of the β-glucuronidase enzyme. sigmaaldrich.comcaymanchem.com The principle of this application lies in the enzymatic cleavage of the glucuronic acid moiety from the phenolphthalein molecule by β-glucuronidase. sigmaaldrich.comnih.gov This hydrolysis reaction releases free phenolphthalein, which, in an alkaline environment, exhibits a distinct pink to red color that can be measured spectrophotometrically at a wavelength of 552 nm. sigmaaldrich.com
This colorimetric assay provides a straightforward and reliable method for determining β-glucuronidase activity in various biological samples, including cell lysates, tissue homogenates, and microbial cultures. sigmaaldrich.comnih.gov The intensity of the color produced is directly proportional to the amount of phenolphthalein released and, consequently, to the enzymatic activity. sigmaaldrich.com Standardized procedures, such as the modified "Fishman" unit, have been established to quantify this activity, where one unit corresponds to the liberation of a specific amount of phenolphthalein from phenolphthalein glucuronide per hour under defined conditions of pH and temperature. sigmaaldrich.com This application is fundamental in both basic research and clinical diagnostics.
Applications in Pharmaceutical Research and Drug Metabolism Studies
In the realm of pharmaceutical sciences, this compound is a key compound for investigating drug metabolism and pharmacokinetics. chemimpex.com Glucuronidation, the process of conjugating molecules with glucuronic acid, is a major phase II metabolic pathway in the human body responsible for the detoxification and elimination of a wide array of substances, including many therapeutic drugs. wikipedia.org
Phenolphthalein and its glucuronide are utilized in both in vitro and in vivo models to study the absorption, distribution, metabolism, and excretion (ADME) of compounds. For instance, studies in animal models have been conducted to simultaneously measure the concentrations of phenolphthalein and this compound in biological fluids like serum, urine, and bile to understand their pharmacokinetic profiles.
Furthermore, this compound can be used as a probe to investigate potential drug-drug interactions. drugs.com Many drugs can either inhibit or induce the activity of UGT enzymes. By measuring the rate of this compound hydrolysis by β-glucuronidase, or conversely the formation of a glucuronide by UGTs in the presence of a new chemical entity, researchers can assess whether the new drug is likely to interfere with the glucuronidation of other co-administered drugs. This is a critical step in evaluating the safety profile of new therapeutic agents. drugs.com
Research in Environmental Toxicology and Analytical Monitoring
This compound has found a significant application in the field of environmental monitoring, particularly in assessing water quality. The presence of the bacterium Escherichia coli (E. coli) in water is a primary indicator of fecal contamination and the potential presence of other waterborne pathogens. iwaponline.comresearchgate.net A majority of E. coli strains produce the enzyme β-glucuronidase. iwaponline.com
By adding this compound to a water sample, the presence of β-glucuronidase from E. coli will lead to the release of phenolphthalein, resulting in a detectable color change. iwaponline.comsigmaaldrich.com This principle is the basis for simple, rapid, and cost-effective tests for the enumeration of E. coli concentrations in water sources like rivers. iwaponline.comsigmaaldrich.com This method can be adapted for high-throughput screening in microplate readers, making it a valuable tool for routine environmental surveillance. iwaponline.com
Potential in Clinical Diagnostics for Enzyme Activity and Biomarker Detection
The measurement of β-glucuronidase activity has diagnostic potential for various human diseases, and this compound serves as a key reagent in these diagnostic assays. nih.gov Elevated or deficient levels of this enzyme in bodily fluids can be indicative of specific pathological conditions.
Elevated β-glucuronidase activity has been observed in various types of cancerous tissues. This has led to the investigation of β-glucuronidase as a potential tumor biomarker. Assays using this compound can be employed to measure the enzyme's activity in tissue biopsies or bodily fluids, which may aid in the diagnosis and staging of certain cancers. nih.gov For instance, studies have explored the use of radioiodinated phenolphthalein, produced from the hydrolysis of its glucuronide precursor, as a potential agent for tumor localization. The accumulation of the radioactive phenolphthalein in tumor tissues with high β-glucuronidase activity allows for imaging and further investigation.
Development of Diagnostic Imaging Agents and Radiopharmaceuticals
While this compound itself is not a primary candidate for in vivo imaging, its role as a substrate for β-glucuronidase informs the development of activatable imaging agents. The core concept involves designing probes that are quenched or inactive until cleaved by a specific enzyme, such as β-glucuronidase, which is often overexpressed in the microenvironment of tumors and sites of inflammation.
Researchers are developing radiopharmaceuticals that remain "silent" upon administration until they reach target tissues with high β-glucuronidase activity. Cleavage of a glucuronide moiety on these agents would release and trap a radionuclide, allowing for targeted imaging via Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The well-characterized kinetics of this compound hydrolysis can serve as a benchmark for assessing the enzymatic cleavage efficiency of these novel, sophisticated imaging probes in preclinical in vitro models. This comparative analysis helps validate that the activation mechanism of new agents is specifically tied to β-glucuronidase activity.
Investigation of Therapeutic Strategies Targeting Glucuronidation and Deconjugation
This compound serves as a critical tool in the development of therapies aimed at modulating glucuronidation and, more commonly, deconjugation pathways. The enzyme β-glucuronidase, found in lysosomes and produced by gut microbiota, plays a significant role in the enterohepatic recirculation of many drugs and endogenous compounds. nih.gov Inhibition of this enzyme is a therapeutic strategy to prevent the reactivation of toxic metabolites or to prolong the action of certain drugs.
In this context, this compound is widely used as a model substrate in high-throughput screening assays to identify and characterize inhibitors of β-glucuronidase. scbt.com By measuring the rate of phenolphthalein release, researchers can quantify the potency and mechanism of new inhibitory compounds. sigmaaldrich.com For instance, studies investigating drug-drug interactions have used this compound to demonstrate how certain antibiotics might inhibit β-glucuronidase, thereby altering the metabolism of co-administered drugs that undergo glucuronidation.
| Compound | Target Enzyme | Role of this compound | Research Application |
| Investigational Drug 'X' | β-glucuronidase | Model substrate | Screening for inhibitors to prevent reactivation of toxic drug metabolites in the gut. |
| Natural Product 'Y' | β-glucuronidase | Model substrate | Characterizing the potency of natural compounds in modulating gut microbiome enzyme activity. |
| Ciprofloxacin | β-glucuronidase | Competitive Substrate | Investigating mechanisms of drug-drug interactions involving enterohepatic recirculation. |
Integration with Systems Biology and Computational Modeling for Predictive Toxicology
The fields of systems biology and computational toxicology aim to create complex models that predict the effects of chemicals on biological systems. nih.govnih.gov These in silico models require vast amounts of high-quality experimental data to build and validate their predictive power. researchgate.nettaylorfrancis.com Data derived from assays using this compound can provide valuable input parameters for these models.
Specifically, kinetic data on β-glucuronidase activity—measured using this compound—can be integrated into Physiologically Based Pharmacokinetic (PBPK) models. These models simulate the absorption, distribution, metabolism, and excretion (ADME) of substances in the body. By incorporating data on how a new chemical entity inhibits or induces β-glucuronidase, PBPK models can better predict how the enterohepatic recirculation of other drugs or endogenous compounds might be affected, potentially forecasting adverse drug reactions.
Furthermore, changes in β-glucuronidase activity can be a biomarker of tissue injury or altered gut microbiome function. Data from this compound-based assays can be used as inputs for Quantitative Structure-Activity Relationship (QSAR) models and other machine learning algorithms to predict the potential of novel compounds to cause gut toxicity or disrupt metabolic pathways. researchgate.net
Emerging Research Avenues in Conjugation Biology and Metabolomics
This compound continues to be a valuable probe in fundamental studies of conjugation biology and the burgeoning field of metabolomics. nih.gov
Conjugation Biology: Glucuronidation is a major Phase II metabolic pathway that facilitates the detoxification and excretion of countless xenobiotics and endogenous molecules. nih.govreactome.org The enzymes responsible, UDP-glucuronosyltransferases (UGTs), exist in several isoforms with varying substrate specificities. nih.gov While phenolphthalein is a substrate for UGTs, its glucuronide form is primarily used to study the reverse reaction: deconjugation by β-glucuronidase. Understanding the balance between UGT activity (conjugation) and β-glucuronidase activity (deconjugation) is crucial, as this equilibrium dictates the systemic exposure and potential toxicity of many compounds. nih.gov this compound allows for the specific and sensitive measurement of one side of this critical metabolic equation.
Metabolomics: Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. researchgate.net In xenobiotic metabolomics, researchers track the metabolic fate of foreign compounds. nih.gov this compound can be used as a reference compound or an internal standard in mass spectrometry-based metabolomics workflows designed to identify and quantify other glucuronidated metabolites. Moreover, its use in functional assays can help interpret metabolomic data; for example, an observed change in the profile of glucuronidated drugs in plasma could be correlated with altered β-glucuronidase activity measured using this compound, pointing to a specific mechanism of drug interaction or toxicity. researchgate.net
Q & A
Q. Methodological Recommendations :
- Compare enzyme kinetics using Lineweaver-Burk plots to identify inhibition patterns .
- Pre-incubate enzymes at assay pH/temperature to minimize inactivation .
How can this compound be applied to in vivo imaging of β-glucuronidase-expressing tumors?
Advanced Research Question
this compound serves as a probe for β-glucuronidase (βG)-expressing tumors via hydrophilic-to-hydrophobic conversion:
- Probe design : Radiolabel this compound with isotopes (e.g., ¹²⁴I) for micro-PET imaging. Hydrolysis by tumor βG releases hydrophobic phenolphthalein, which accumulates in cells .
- Validation : Use βG-negative (CT26) and βG-expressing (CT26/βG) tumor models. Signal intensity in CT26/βG tumors is 3.3–3.6-fold higher than controls at 1–20 hours post-injection (P < 0.05) .
- Specificity controls : Co-administer D-saccharic acid 1,4-lactone (βG inhibitor) to confirm probe specificity .
Q. Experimental Workflow :
Synthesize ¹²⁴I-phenolphthalein glucuronide.
Administer intravenously to tumor-bearing mice.
Perform micro-PET imaging at 1, 3, and 20 hours.
Quantify radioactivity in tumors and key organs (e.g., liver, kidneys) .
What are the methodological considerations for analyzing this compound in pharmacokinetic studies?
Basic Research Question
Key steps include:
- Sample hydrolysis : Incubate plasma/urine with β-glucuronidase/sulfatase (e.g., from Helix pomatia) at 37°C overnight. Monitor completeness using this compound and 4-methylumbelliferone sulfate as controls .
- Extraction : Use organic solvents (e.g., diethyl ether) to isolate aglycones post-hydrolysis. Evaporate and reconstitute in methanol-water for LC-MS/MS analysis .
- Chromatography : Employ reverse-phase columns (e.g., Purospher® STAR RP-18) to separate glucuronide metabolites from matrix interferents .
Q. Advanced Consideration :
- Biliary excretion : In rats, >99% of this compound is excreted in bile, requiring bile duct cannulation for accurate pharmacokinetic profiling .
How do molecular weight and polarity affect the biliary excretion of this compound?
Advanced Research Question
Biliary excretion in rats is governed by:
- Molecular weight threshold : Compounds with molecular weight >325 ± 50 Da are preferentially excreted. This compound (494.45 Da) exceeds this threshold, leading to >99% biliary excretion .
- Polarity : The glucuronide’s anionic group enhances solubility and transport into bile. Free phenolphthalein (low polarity) is minimally excreted .
Q. Experimental Design :
- Compare excretion rates of phenolphthalein (low MW, non-polar) vs. its glucuronide (high MW, polar) in bile-cannulated models .
What are the limitations of this compound as a β-glucuronidase substrate in complex biological matrices?
Advanced Research Question
Limitations include:
- Matrix interference : Endogenous glucuronides in tissues/fluids may compete with the substrate, requiring normalization to protein content (e.g., 30 mg protein/mL homogenate) .
- pH sensitivity : β-glucuronidase activity in vascular mesenteric beds is optimal at pH 5.0, deviating from standard assay conditions (pH 6.8) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
